4-(3,5-difluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(3,5-difluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H15F3N2O3S and its molecular weight is 432.42. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
Benzothiazole derivatives, such as fluorinated 2-(4-aminophenyl)benzothiazoles, have shown potent cytotoxic activities in vitro against certain cancer cell lines. For instance, these compounds were found to be highly cytotoxic in sensitive human breast cancer cell lines but inactive against other nonmalignant cells. This selectivity indicates their potential as targeted antitumor agents. Specifically, derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have been highlighted for pharmaceutical development due to their broad-spectrum antitumor activity and the absence of exportable metabolites in sensitive cells, suggesting a stable and effective antitumor response (Hutchinson et al., 2001; Bradshaw et al., 2002).
Sensing Applications
Benzothiazole derivatives have also been applied in the development of fluorescent probes for sensing specific metal cations and pH changes. For example, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole derivatives have been used to create probes that are highly sensitive to changes in pH and selective in detecting magnesium and zinc cations. These properties make them suitable for various biochemical and medical applications, including the study of cellular processes and the development of diagnostic tools (Tanaka et al., 2001).
Properties
IUPAC Name |
4-[(3,5-difluorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O3S/c1-13-6-7-17(11-18(13)24)26-21(27)25(12-14-8-15(22)10-16(23)9-14)19-4-2-3-5-20(19)30(26,28)29/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXXFHVXZZKXRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC(=C4)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.